molecular formula C16H20F2N2O3 B6637572 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

Numéro de catalogue B6637572
Poids moléculaire: 326.34 g/mol
Clé InChI: XRSXNGILCLHESL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

DFP-10825 acts as an inhibitor of several enzymes, including phosphodiesterases and phosphatases, by binding to their active sites and preventing their activity. The compound also inhibits the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting these enzymes and pathways, DFP-10825 can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to induce cell death in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. DFP-10825 has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

DFP-10825 has several advantages for lab experiments, including its specificity and potency, favorable pharmacokinetic profile, and low toxicity. However, the compound is relatively expensive and may not be readily available in some labs. In addition, further studies are needed to fully understand the pharmacological effects of DFP-10825 and its potential side effects.

Orientations Futures

DFP-10825 has several potential future directions, including further development as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. The compound could also be used as a tool for studying the role of specific enzymes and signaling pathways in disease pathogenesis. Additionally, further studies are needed to optimize the synthesis method of DFP-10825 and to identify potential analogs with improved pharmacological properties.
Conclusion
DFP-10825 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DFP-10825 as a therapeutic agent and to optimize its use in lab experiments.

Méthodes De Synthèse

DFP-10825 is synthesized through a multistep process that involves the reaction of 2,5-difluorophenylacetonitrile with morpholine and subsequent reactions with other reagents. The final product is obtained through purification and isolation steps. The synthesis method has been optimized to ensure high yields and purity of the final product.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are implicated in these diseases. The specificity and potency of DFP-10825 make it a promising candidate for further development as a therapeutic agent.

Propriétés

IUPAC Name

1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-11-1-2-14(18)13(7-11)15-8-12(21)9-20(15)16(22)10-19-3-5-23-6-4-19/h1-2,7,12,15,21H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXNGILCLHESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.